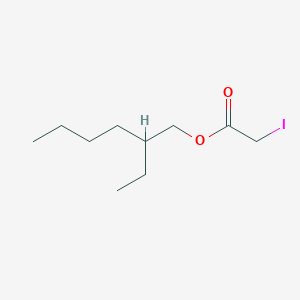![molecular formula C18H18Cl2 B14731674 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene CAS No. 6629-82-9](/img/structure/B14731674.png)
1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a chloro group and a 1-(4-chlorophenyl)-2-ethylbut-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where 1-chloro-4-(4-chlorophenyl)butane is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the double bond can yield saturated hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 1-Hydroxy-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene.
Oxidation: 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbutan-1-one]benzene.
Reduction: 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbutane]benzene.
Scientific Research Applications
1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
- 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene
- 1-Chloro-4-(phenylethynyl)benzene
- 1-Chloro-4-(4-chlorophenyl)butane
Uniqueness: 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene is unique due to the presence of both chloro and 1-(4-chlorophenyl)-2-ethylbut-1-enyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6629-82-9 |
|---|---|
Molecular Formula |
C18H18Cl2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene |
InChI |
InChI=1S/C18H18Cl2/c1-3-13(4-2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
UYYCVNJMGRTODI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


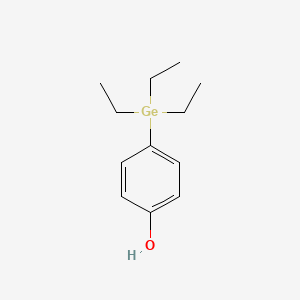

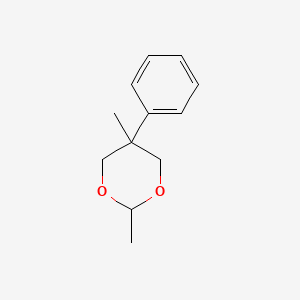
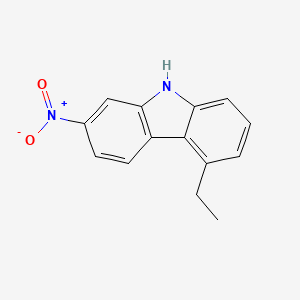
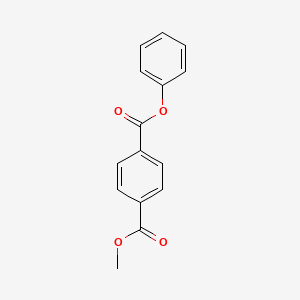
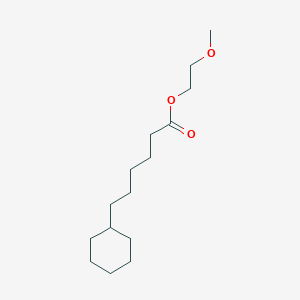
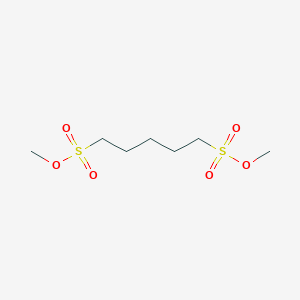
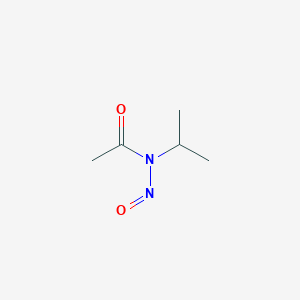
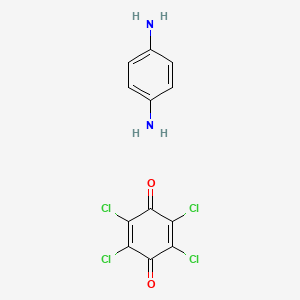
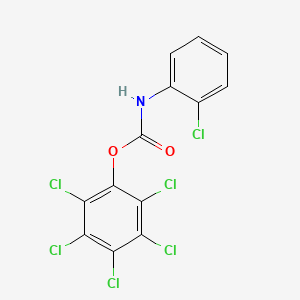
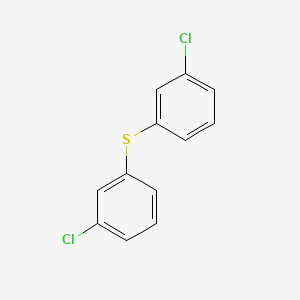

![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
